![molecular formula C6H3BrN2O2 B2767666 6-溴苯并[c][1,2,5]噁二唑-1-氧化物 CAS No. 41153-83-7](/img/structure/B2767666.png)

6-溴苯并[c][1,2,5]噁二唑-1-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

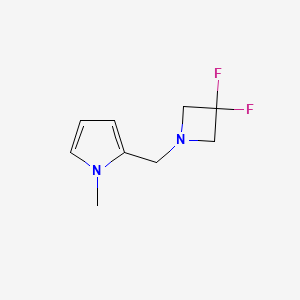

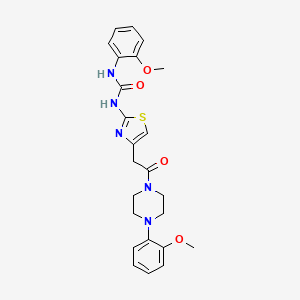

6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide is a chemical compound with the molecular formula C6H3BrN2O2 . It belongs to the class of heterocyclic aromatic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide involves a stirred solution of potassium hydroxide in ethanol at 47°C treated portion-wise with 4-bromo-2-nitroaniline . The solution is then heated at 65°C for 2 hours . Oxadiazoles are typically synthesized from vicinal bisoximes through dehydrative cyclization at temperatures greater than 100 °C .Molecular Structure Analysis

The 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide molecule contains a total of 14 atoms. There are 3 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Bromine atom . The structure of oxadiazoles contains high-energy N-O, C=N bonds, which can effectively improve the energy density and oxygen balance of the compound .Chemical Reactions Analysis

Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .科学研究应用

晶体结构和多态性

研究阐明了相关恶二唑化合物的多态性质和假对称性。例如,对 5-碘苯并呋喃唑 1-氧化物的研究揭示了其以两种多态形式出现,展示了明显的分子间相互作用及其结构中无序的存在。对结构性质和多态性的这种见解对于理解恶二唑衍生物的物理化学行为至关重要,包括 6-溴苯并[c][1,2,5]恶二唑 1-氧化物 (Britton, Noland, & Clark, 2008)。

氧化剂应用

与恶二唑家族密切相关的苯并恶唑氧化物已被合成并显示出作为选择性氧化剂的作用。它们用于将伯醇氧化为醛和将硫化物氧化为亚砜,说明了恶二唑衍生物在有机合成和化学转化中的潜在用途 (Zhdankin, Smart, Zhao, & Kiprof, 2000)。

药学中的生物等排体应用

恶二唑以其生物等排体特性而广为人知,通常在药物分子中取代酯和酰胺官能团。这使得它们成为药学中的常见基序,其中异构体之间的亲脂性、代谢稳定性和水溶性差异对药物设计和开发具有重要意义 (Boström, Hogner, Llinàs, Wellner, & Plowright, 2012)。

合成途径和产氮性质

已经探索了恶二唑衍生物的新合成途径,在温和条件下提供了多种化合物。已经研究了一些衍生物生成一氧化氮 (NO) 和 NO 相关物质的能力,提出了在药学和治疗剂设计中的潜在应用 (Sako, Oda, Ohara, Hirota, & Maki, 1998)。

除草剂活性

对恶二唑的 N-氧化物衍生物的研究表明对各种植物物种具有中等至良好的除草剂前出苗活性。这证明了恶二唑衍生物,包括 6-溴苯并[c][1,2,5]恶二唑 1-氧化物,在作为除草剂的农业应用中的潜力 (Cerecetto, Dias, Di Maio, González, Pacce, Saenz, Seoane, Suescun, Mombrú, Fernández, Lema, & Villalba, 2000)。

作用机制

While specific information on the mechanism of action of 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide is not available, oxadiazoles in general are known to possess a wide range of biological activities, including anticancer . They have been utilized in drug design, with more emphasis now placed on molecules for drug designing .

未来方向

Oxadiazoles, including 6-Bromobenzo[c][1,2,5]oxadiazole 1-oxide, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research may focus on exploring these applications further, particularly in the field of medicinal chemistry .

属性

IUPAC Name |

5-bromo-3-oxido-2,1,3-benzoxadiazol-3-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O2/c7-4-1-2-5-6(3-4)9(10)11-8-5/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIKAFHUTPGNTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NO[N+](=C2C=C1Br)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2767586.png)

![N-[4-(2-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-oxoethyl)phenyl]acetamide](/img/structure/B2767590.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2767597.png)

![3-[2,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2767601.png)

![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-chloro-6-fluorobenzoate](/img/structure/B2767602.png)

![N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2767605.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2767606.png)